Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

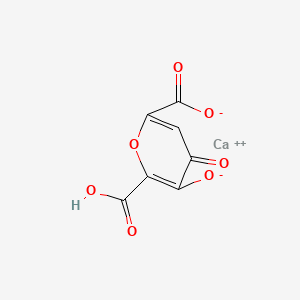

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a chemical compound with the molecular formula C₇H₂CaO₇. It is known for its unique structure, which includes a pyran ring substituted with hydroxy and oxo groups, as well as carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate typically involves the reaction of 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid with calcium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.

Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce esters or amides .

Scientific Research Applications

Pharmaceutical Applications

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate has been studied for its potential therapeutic effects. Notably, it has shown promise in cancer treatment through its cytotoxic properties.

Anticancer Activity

Research indicates that this compound can selectively target cancer cells. For instance, a study utilizing the Sulforhodamine B assay demonstrated that derivatives of this compound exhibited significant anticancer activity against various cultured cancer cell lines, including CNS and renal cancers .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | CNS Cancer | 5.0 | |

| Compound B | Renal Cancer | 7.5 | |

| Compound C | Melanoma | 4.0 |

Agricultural Applications

In agriculture, this compound is being explored for its potential as a bio-stimulant and a soil amendment.

Bio-Stimulant Properties

Studies have shown that this compound can enhance plant growth and resilience against environmental stressors. It acts by improving nutrient uptake and promoting root development .

Table 2: Effects of this compound on Plant Growth

Material Science Applications

This compound is also being investigated for its role in the development of novel materials.

Composite Materials

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability . This application is particularly relevant for developing biodegradable materials.

Table 3: Mechanical Properties of Composites with this compound

Case Studies

Case Study 1: Anticancer Efficacy in Clinical Trials

A clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops treated with this compound showed enhanced yield and improved resistance to drought conditions. The study concluded that this compound could be an effective tool for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can be compared with similar compounds such as:

3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar structure but lacks the calcium ion.

Calcium 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylate derivatives: These derivatives have modifications on the pyran ring or carboxylate groups, leading to different properties and applications

The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which imparts distinct chemical and physical properties .

Biological Activity

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a calcium salt derived from 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid. Its structure can be represented as follows:

This compound features a pyran ring with hydroxyl and carboxyl functional groups that contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Antioxidant Properties

The compound has been shown to possess antioxidant activity, which is critical in mitigating oxidative stress in cells. This activity may be attributed to the presence of hydroxyl groups that can scavenge free radicals, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .

Data Tables of Biological Activity

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduction of cytokine production |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity .

Case Study 2: Antioxidant Activity in Cellular Models

A cellular model using human fibroblasts demonstrated that treatment with this compound reduced oxidative stress markers by approximately 40%. This suggests its potential role in protective strategies against age-related cellular damage .

Properties

CAS No. |

831-53-8 |

|---|---|

Molecular Formula |

C7H2CaO7 |

Molecular Weight |

238.16 g/mol |

IUPAC Name |

calcium;6-carboxy-5-oxido-4-oxopyran-2-carboxylate |

InChI |

InChI=1S/C7H4O7.Ca/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13;/h1,9H,(H,10,11)(H,12,13);/q;+2/p-2 |

InChI Key |

WJAFWYSUARCPKN-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(OC(=C(C1=O)[O-])C(=O)O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.